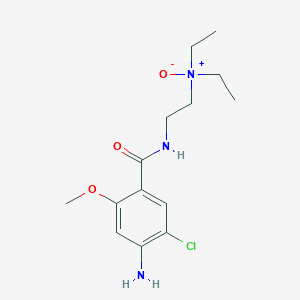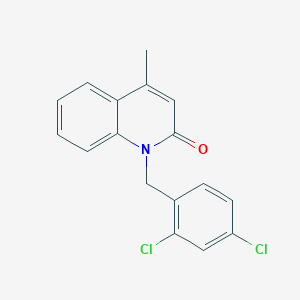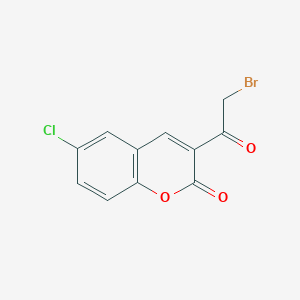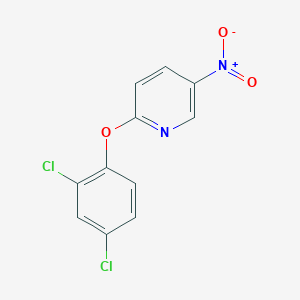
Metoclopramide N-Oxide
概要
説明
Metoclopramide N-Oxide is a compound with the molecular formula C14H22ClN3O3 . It is a derivative of Metoclopramide, which is commonly used to treat and prevent nausea and vomiting, help with emptying of the stomach in people with delayed stomach emptying, and help with gastroesophageal reflux disease .
Synthesis Analysis
The synthesis of this compound involves the N-oxidation reaction . The titrimetric method was based on the N-oxidation reaction involving the use of potassium hydrogen peroxymonosulfate and subsequent iodometric back titration of a known residual reagent .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms . The average mass is 315.796 Da and the monoisotopic mass is 315.134979 Da .
科学的研究の応用
Pharmacokinetic Studies
- Metabolism and Inhibitory Effects: Metoclopramide is metabolized by cytochrome P450 enzymes, particularly CYP2D6. It also exhibits inhibitory effects on this enzyme, indicating potential drug interactions (Desta et al., 2001).
Radiopharmaceutical Research
- Radiosynthesis for Clinical Studies: Research on the radiosterilization of drugs like metoclopramide, using radioprotective excipients, highlights the potential for developing stable radiopharmaceuticals for clinical applications (Aubert Maquille et al., 2008).
Neurological Effects
- Impact on Cerebral Blood Flow and Functional Connectivity: Studies exploring the effects of metoclopramide on brain metabolism, including changes in cerebral blood flow and functional connectivity, contribute to understanding its neurological implications (Fernández-Seara et al., 2011).
Formulation and Delivery
- Development of Solid Lipid Nanoparticles: Research into the formulation of metoclopramide into solid lipid nanoparticles for rectal suppository suggests novel delivery methods, particularly for nausea and vomiting treatment (Mohamed et al., 2013).
Analytical and Detection Techniques
- Voltammetric Analysis for Pharmaceutical Formulation: Studies have been conducted on the voltammetric analysis and determination of metoclopramide, which can aid in quality control and real sample analysis in pharmaceutical formulations (Abbar et al., 2020).
Toxicology and Safety
- Exploring Toxicity and Safety in Various Populations: Investigations into the safety of metoclopramide during pregnancy and its effects on birth outcomes provide crucial data for its clinical use (Pasternak et al., 2013).
作用機序
- Metoclopramide N-Oxide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) , which is located in the area postrema of the brain .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
将来の方向性
Metoclopramide, the parent compound of Metoclopramide N-Oxide, is commonly used in the treatment of various gastrointestinal disorders and to prevent nausea and vomiting . Future research could explore the potential uses of this compound in similar medical applications. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound .
生化学分析
Biochemical Properties
Metoclopramide N-Oxide, like its parent compound Metoclopramide, is likely to interact with various enzymes, proteins, and other biomolecules. Metoclopramide is known to inhibit dopamine D2 and serotonin 5-HT3 receptors . These interactions play a crucial role in its antiemetic and prokinetic effects
Cellular Effects
Metoclopramide, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by preventing nausea and vomiting and stimulating gastric emptying . It’s possible that this compound may have similar effects on cells.
Molecular Mechanism
Metoclopramide exerts its effects at the molecular level by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This leads to its antiemetic effects . It’s plausible that this compound may have a similar mechanism of action.
Dosage Effects in Animal Models
Metoclopramide is used in veterinary medicine, and its dosage effects have been studied in dogs and cats . It’s plausible that this compound may have similar dosage effects in animal models.
Metabolic Pathways
Metoclopramide undergoes first-pass metabolism, and its metabolism varies according to the individual . In humans, N-4 sulphate conjugation is an important pathway of metabolism . It’s plausible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Metoclopramide is rapidly and well absorbed from the gastrointestinal tract . It’s plausible that this compound may have similar transport and distribution characteristics.
Subcellular Localization
The subcellular distribution of reactive oxygen species (ROS) and ROS-modified proteins critically influence the redox-sensitive regulation of eNOS-dependent pathways . It’s plausible that this compound may have similar effects on subcellular localization.
特性
IUPAC Name |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJQXOWYPGUAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169072 | |
| Record name | Metoclopramide N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171367-22-9 | |
| Record name | Metoclopramide N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoclopramide N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOCLOPRAMIDE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)



![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)



![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B183581.png)

